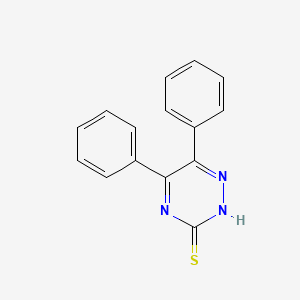

5,6-Diphenyl-1,2,4-triazine-3-thiol

説明

Overview of the 1,2,4-Triazine (B1199460) Heterocyclic System and its Chemical Space

The 1,2,4-triazine system is a foundational class of azaheterocycles, characterized by a six-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4. ontosight.ainih.gov This arrangement of nitrogen atoms makes the 1,2,4-triazine ring electron-deficient, which significantly influences its chemical reactivity and properties. These compounds are considered important in various scientific fields due to their wide-ranging applications in medicinal chemistry, agrochemicals, and materials science. ontosight.aisioc-journal.cnmdpi.com

The synthesis of the 1,2,4-triazine core can be achieved through several methods. A predominant and versatile method involves the condensation reaction of a 1,2-dicarbonyl compound with an appropriate acid hydrazide. nih.govresearchgate.net Other efficient approaches include tandem cyclization reactions, which are valued for their step and atomic economy, aligning with the principles of green chemistry. sioc-journal.cn The development of one-pot synthesis methodologies further enhances the accessibility of substituted 1,2,4-triazines from readily available materials. researchgate.netrsc.org The inherent reactivity of the triazine ring allows for various chemical modifications, making it a privileged scaffold for the development of novel functional molecules. nih.govijpsr.info

Structural Distinctiveness and Chemical Importance of Thiol-Substituted 1,2,4-Triazines

The introduction of a thiol (-SH) group onto the 1,2,4-triazine ring imparts unique chemical characteristics and opens avenues for further molecular elaboration. Thiol-substituted triazines, such as 5,6-Diphenyl-1,2,4-triazine-3-thiol, possess a reactive thiol group that is a key site for chemical reactions. ontosight.ai This functional group allows for S-alkylation and other modifications, enabling the synthesis of a diverse library of derivative compounds. researchgate.net

Research Trajectory and Academic Significance of this compound

This compound is a specific triazine derivative whose academic significance is primarily rooted in medicinal chemistry and drug design. ontosight.ai Its synthesis is typically achieved through the cyclocondensation of Benzil (B1666583) with thiosemicarbazide (B42300). chemicalbook.com The structure is defined by a 1,2,4-triazine core flanked by two phenyl groups at positions 5 and 6, with a thiol group at the 3-position. ontosight.ai

The principal research interest in this compound lies in its use as a molecular scaffold for creating new therapeutic agents. nih.gov A notable area of investigation has been the development of derivatives of this compound as potential dual inhibitors of the enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov These enzymes are key players in the inflammatory cascade.

In a specific study, a series of derivatives were synthesized and evaluated for their inhibitory potential. One particular derivative, designated as compound 6k in the study, demonstrated potent inhibition of both enzymes, with IC₅₀ values of 0.33 µM for COX-2 and 4.90 µM for 5-LOX. nih.gov These values indicated superior inhibitory activity compared to the standard drugs celecoxib (B62257) (for COX-2) and zileuton (B1683628) (for 5-LOX) used in the same study. nih.gov Such research highlights the academic importance of this compound as a lead structure for generating potent anti-inflammatory compounds. nih.gov

Compound Reference Table

| Compound Name | Structure |

| This compound | 1,2,4-Triazine ring with phenyl groups at C5 and C6, and a thiol group at C3. |

| Benzil | An organic compound with the formula (C₆H₅CO)₂. |

| Thiosemicarbazide | A chemical compound with the formula H₂NC(S)NHNH₂. |

| Celecoxib | A selective COX-2 inhibitor used as a reference drug. |

| Zileuton | A 5-LOX inhibitor used as a reference drug. |

Research Findings: Enzyme Inhibition Data

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5,6-diphenyl-2H-1,2,4-triazine-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3S/c19-15-16-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESHFZNRQCTMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=S)NN=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56223-64-4 (ammonium salt) | |

| Record name | 5,6-Diphenyl-1,2,4-triazine-3-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037469242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50190905 | |

| Record name | 5,6-Diphenyl-1,2,4-triazine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37469-24-2 | |

| Record name | 3-Mercapto-5,6-diphenyl-1,2,4-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37469-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Diphenyl-1,2,4-triazine-3-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037469242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37469-24-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Diphenyl-1,2,4-triazine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,6 Diphenyl 1,2,4 Triazine 3 Thiol and Its Molecular Analogues

Foundational Synthesis Approaches for the 1,2,4-Triazine-3-thiol Core

The construction of the 1,2,4-triazine-3-thiol nucleus is a critical step in the synthesis of its derivatives. Several methods have been established, with the condensation of thiosemicarbazide (B42300) and 1,2-diketones being the most prominent.

Condensation Reactions Utilizing Thiosemicarbazide and 1,2-Diketones

The most conventional and widely employed method for the synthesis of 5,6-diphenyl-1,2,4-triazine-3-thiol involves the cyclocondensation of a 1,2-dicarbonyl compound, specifically benzil (B1666583), with thiosemicarbazide. researchgate.net This reaction is typically carried out by refluxing the reactants in the presence of a suitable solvent and often a catalytic amount of acid. researchgate.net

The reaction mechanism proceeds through the initial formation of a thiosemicarbazone intermediate by the condensation of one of the carbonyl groups of benzil with the primary amine of thiosemicarbazide. This is followed by an intramolecular cyclization, where the remaining carbonyl group reacts with the hydrazinic nitrogen, and subsequent dehydration to form the stable 1,2,4-triazine (B1199460) ring. The presence of an acid catalyst, such as acetic acid, facilitates both the initial condensation and the final cyclization-dehydration step. researchgate.net

Table 1: Synthesis of this compound via Condensation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Condition | Product |

| Benzil | Thiosemicarbazide | Acetic Acid | Ethanol (B145695) | Reflux | This compound |

Exploration of Alternative Precursors and Catalytic Conditions

While the benzil and thiosemicarbazide route is foundational, research has explored alternative precursors to introduce diversity in the triazine core and to improve reaction efficiency. One such alternative is the use of thiocarbohydrazide (B147625) in place of thiosemicarbazide. nih.govresearchgate.netresearchgate.netchemrxiv.orgsapub.orgchemrxiv.org Thiocarbohydrazide, with its two hydrazinic moieties, can also react with 1,2-dicarbonyl compounds to form the 1,2,4-triazine ring system, potentially offering different reactivity and substitution patterns. nih.govresearchgate.netchemrxiv.orgsapub.orgchemrxiv.org

In terms of catalytic conditions, while acidic catalysts like acetic acid are common, variations in catalysts have been explored to optimize yields and reaction times. The use of solid catalysts in solvent-free conditions is an area of growing interest in green chemistry, aiming to reduce environmental impact and simplify purification processes.

Microwave-Assisted Synthetic Enhancements

To accelerate the synthesis of 1,2,4-triazine-3-thiol derivatives, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. researchgate.net This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.net

A microwave-promoted, one-pot synthesis of 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives has been reported, where the condensation of aromatic 1,2-diketones and thiosemicarbazide is carried out in a mixed green solvent system. researchgate.net This approach not only enhances the reaction rate but also aligns with the principles of green chemistry by using more environmentally benign solvents. researchgate.net

Derivatization Strategies through Thiol Group Functionalization

The thiol group at the 3-position of the 1,2,4-triazine ring is a key functional handle for further molecular modifications. Its nucleophilic nature allows for a variety of reactions, leading to a diverse library of derivatives with tailored properties.

S-Alkylation and S-Acylation Reactions for Diverse Substitutions

S-alkylation is a common and straightforward method for functionalizing the thiol group. The reaction of this compound with various alkylating agents, typically in the presence of a base, leads to the formation of S-alkylated derivatives. researchgate.netchemrxiv.orgresearchgate.netnih.gov The base deprotonates the thiol group to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkylating agent.

Commonly used alkylating agents include ethyl chloroacetate (B1199739) and 1,2-dibromoethane. researchgate.netresearchgate.net The reaction with ethyl chloroacetate, for instance, yields ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate, a versatile intermediate for further transformations. researchgate.net

Table 2: Examples of S-Alkylation Reactions

| Starting Material | Alkylating Agent | Product |

| This compound | Ethyl chloroacetate | Ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate |

| This compound | 1,2-Dibromoethane | 3-((2-Bromoethyl)thio)-5,6-diphenyl-1,2,4-triazine |

S-acylation, the introduction of an acyl group onto the sulfur atom, is another important derivatization strategy. This can be achieved by reacting the thiol with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of thioesters, which can have distinct chemical and biological properties compared to their S-alkylated counterparts.

Transformation into Hydrazines and Hydrazones

The S-alkylated derivatives of this compound can be further elaborated to introduce hydrazine (B178648) and hydrazone functionalities. For example, the ethyl ester derivative obtained from S-alkylation with ethyl chloroacetate can be readily converted into the corresponding acetohydrazide. researchgate.netresearchgate.net This is typically achieved by reacting the ester with hydrazine hydrate (B1144303). researchgate.net

The resulting 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetohydrazide possesses a reactive primary amine group, which can undergo condensation reactions with various aldehydes and ketones to form hydrazones. researchgate.net This two-step sequence allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties. researchgate.netgssrr.orgmdpi.comnih.gov

Table 3: Synthesis of Hydrazide and Hydrazone Derivatives

| Reactant | Reagent | Product |

| Ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate | Hydrazine hydrate | 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)acetohydrazide |

| 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)acetohydrazide | Aromatic aldehyde | N'-Arylmethylene-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetohydrazide |

Oxidative and Reductive Transformations of the Thiol Moiety

The thiol group at the 3-position of the 5,6-diphenyl-1,2,4-triazine (B1616786) ring is a key functional group that can undergo a range of oxidative and reductive transformations, providing access to a variety of derivatives.

Oxidative Transformations:

One of the common oxidative transformations of the thiol moiety is its conversion to a disulfide. This can be achieved through mild oxidation. For instance, 1,2,4-triazole-3-thiols can be converted to their corresponding unsymmetrical disulfides with high selectivity and in high yields under mild conditions using 1-chlorobenzotriazole (B28376) as a selective reagent. This method is notable for its high compatibility with various functional groups.

Another oxidative transformation is the conversion of the thiol to a hydroxyl group, leading to the formation of the corresponding 3-hydroxy-1,2,4-triazine derivative. The synthesis of 3-hydroxy-5,6-diphenyl-1,2,4-triazine from this compound has been reported. This transformation can be achieved using oxidizing agents, and one documented method involves the use of tetrabromoglycoluril or tetrachloroglycoluril in ethanol or methanol. The reaction proceeds at a moderate temperature (40 °C) for a short duration (10-25 minutes).

Furthermore, the thiol group can be involved in reactions that lead to the formation of other oxidized sulfur-containing functionalities, such as sulfonyl derivatives, through oxidation with reagents like m-chloroperoxybenzoic acid (m-CPBA).

Reductive Transformations:

Reductive transformations of the thiol moiety in this compound primarily involve the cleavage of the carbon-sulfur bond, a process known as desulfurization. This reductive desulfurization leads to the formation of the corresponding 5,6-diphenyl-1,2,4-triazine. While specific studies on the reductive desulfurization of this exact compound are not extensively detailed in readily available literature, general methods for thiol desulfurization can be applied.

One such method involves the use of molybdenum hexacarbonyl [Mo(CO)6]. This reagent has been shown to effectively remove sulfhydryl groups from a variety of thiols, including aryl, benzyl, and alkyl thiols, with high functional group tolerance. The reaction is typically carried out in a solvent like acetone (B3395972) at elevated temperatures.

Another modern, metal-free approach to reductive desulfurization utilizes phosphite (B83602) catalysis. This method employs catalytic trimethyl phosphite and a stoichiometric silane (B1218182) reductant, such as tris(trimethylsilyl)silane, in the presence of a radical initiator. This process is also known for its tolerance of various functional groups.

Additionally, classical methods for the reduction of sulfur-containing compounds, such as the use of Raney nickel, could potentially be employed for the desulfurization of this compound. However, these methods can sometimes be harsh and may lack chemoselectivity. A method for the reductive desulfurization of thioacetals and thioketones using hydrazine hydrate in the presence of a base like cesium carbonate has also been reported, which could be adaptable for this purpose.

| Transformation | Reagent(s) | Product | Key Features |

| Oxidative | |||

| Disulfide Formation | 1-Chlorobenzotriazole | Unsymmetrical Disulfide | Mild conditions, high selectivity |

| Hydroxylation | Tetrabromoglycoluril or Tetrachloroglycoluril | 3-Hydroxy-5,6-diphenyl-1,2,4-triazine | Moderate temperature, short reaction time |

| Reductive | |||

| Desulfurization | Molybdenum Hexacarbonyl | 5,6-Diphenyl-1,2,4-triazine | High functional group tolerance |

| Desulfurization | Catalytic Trimethyl Phosphite, Tris(trimethylsilyl)silane | 5,6-Diphenyl-1,2,4-triazine | Metal-free, tolerant of various functional groups |

| Desulfurization | Hydrazine Hydrate, Cesium Carbonate | 5,6-Diphenyl-1,2,4-triazine | Potential applicability from related reductions |

Construction of Fused Heterocyclic Systems Involving the 1,2,4-Triazine Scaffold

The this compound scaffold is a valuable building block for the synthesis of fused heterocyclic systems. The presence of multiple reaction sites allows for annulation and cycloaddition reactions, leading to the formation of polycyclic structures with diverse chemical properties.

Annulation reactions involving the 1,2,4-triazine core of this compound can lead to the formation of various fused heterocyclic systems.

Pyrazolo[5,1-c] researchgate.netchemicalbook.comnih.govtriazines:

The synthesis of pyrazolo[5,1-c] researchgate.netchemicalbook.comnih.govtriazine derivatives can be achieved through the reaction of 1,2,4-triazine precursors with suitable reagents. For instance, the reaction of 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one with malononitrile (B47326) can lead to the formation of a pyrazolo[5,1-c] researchgate.netchemicalbook.comnih.govtriazine-7-carbonitrile derivative through heterocyclization. This reaction pathway highlights the potential for the amino and thiol groups of a triazine precursor to participate in ring-forming reactions.

researchgate.netchemicalbook.comnih.govTriazolo[3,4-b] researchgate.netnih.govresearchgate.netthiadiazines:

The 4-amino-1,2,4-triazole-3-thiol (B7722964) substructure, which is related to the title compound, is a common starting point for the synthesis of researchgate.netchemicalbook.comnih.govtriazolo[3,4-b] researchgate.netnih.govresearchgate.netthiadiazines. These fused systems are typically formed by reacting the triazole-thiol with bifunctional electrophiles. For example, reaction with phenacyl bromides leads to the formation of 6-aryl-7H- researchgate.netchemicalbook.comnih.govtriazolo[3,4-b] researchgate.netnih.govresearchgate.netthiadiazines. Similarly, reaction with hydrazonoyl halides can also yield triazolothiadiazine derivatives.

researchgate.netchemicalbook.comnih.govTriazolo[4,3-c]quinazolines:

The synthesis of quinazolinone-fused triazoles can be achieved from 5-(2-aminophenyl)-1,2,4-triazol-3-thiol derivatives. These precursors can be cyclized to form 1,2,4-triazolo[4,3-c]quinazoline-3-thiol upon condensation with aromatic aldehydes. This demonstrates a strategy where the triazole and an appended aminophenyl group participate in the formation of the fused quinazolinone ring.

| Fused System | Starting Material Precursor | Key Reagent(s) | Reaction Type |

| Pyrazolo[5,1-c] researchgate.netchemicalbook.comnih.govtriazine | 4-Amino-3-mercapto-1,2,4-triazin-5(4H)-one | Malononitrile | Heterocyclization |

| researchgate.netchemicalbook.comnih.govTriazolo[3,4-b] researchgate.netnih.govresearchgate.netthiadiazine | 4-Amino-5-substituted-1,2,4-triazole-3-thiol | Phenacyl Bromides, Hydrazonoyl Halides | Cyclocondensation |

| researchgate.netchemicalbook.comnih.govTriazolo[4,3-c]quinazoline | 5-(2-Aminophenyl)-1,2,4-triazol-3-thiol | Aromatic Aldehydes | Condensation/Cyclization |

Cycloaddition reactions provide a powerful tool for the construction of complex heterocyclic systems. The 1,2,4-triazine ring can participate in inverse electron demand Diels-Alder (IEDDA) reactions, acting as the diene component.

Thiazinone and Thiazolo[3,2-b] researchgate.netchemicalbook.comnih.govtriazine Derivatives:

The reaction of 3-thioxo-1,2,4-triazin-5-ones with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been reported to regioselectively yield thiazolo[3,2-b] researchgate.netchemicalbook.comnih.govtriazine derivatives. This reaction proceeds through a cyclization involving the thiol (or thione) group and one of the nitrogen atoms of the triazine ring with the alkyne. This pathway provides a route to fused systems containing a thiazole (B1198619) ring.

Furthermore, the synthesis of researchgate.netchemicalbook.comnih.govtriazino[3,4-b] researchgate.netnih.govresearchgate.netthiadiazinones can be achieved by treating 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one with bifunctional oxygen and halogen compounds. This demonstrates another route to thiazinone-containing fused systems.

General Cycloaddition Reactivity of 1,2,4-Triazines:

Monocyclic 1,2,4-triazines are known to undergo IEDDA reactions with electron-rich or strained dienophiles. These reactions typically proceed with the loss of dinitrogen, leading to the formation of substituted pyridines. While this reactivity is well-established for the parent 1,2,4-triazine ring, the presence of the thiol group in this compound may influence the course of such reactions, potentially leading to different fused products or requiring prior modification of the thiol group.

| Reactant 1 | Reactant 2 | Product Type | Reaction Type |

| 3-Thioxo-1,2,4-triazin-5-one | Dimethyl Acetylenedicarboxylate (DMAD) | Thiazolo[3,2-b] researchgate.netchemicalbook.comnih.govtriazine | Cyclization |

| 4-Amino-3-mercapto-1,2,4-triazin-5(4H)-one | Bifunctional Oxygen and Halogen Compounds | researchgate.netchemicalbook.comnih.govTriazino[3,4-b] researchgate.netnih.govresearchgate.netthiadiazinone | Heterocyclization |

| 1,2,4-Triazine | Electron-rich/Strained Dienophile | Pyridine (B92270) | Inverse Electron Demand Diels-Alder (IEDDA) |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Linkage Identification

NMR spectroscopy is a cornerstone technique for elucidating the structural details of 5,6-Diphenyl-1,2,4-triazine-3-thiol in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule.

The ¹H NMR spectrum of this compound and its derivatives reveals characteristic signals corresponding to the various protons within the molecule. The aromatic protons of the two phenyl rings typically appear as a complex multiplet in the range of δ 7.0–8.0 ppm. researchgate.net The exact chemical shifts can be influenced by the solvent and the presence of other functional groups. For instance, in some derivatives, the aromatic protons are observed between δ 7.3-7.9 ppm. researchgate.net

A key feature in the spectrum of the parent compound is the signal for the N-H proton of the triazine ring and the S-H proton of the thiol group. These protons are exchangeable and their chemical shifts can be highly variable, often appearing as broad singlets. In a derivative, the N-H proton has been reported to appear as a singlet at δ 10.08 ppm. researchgate.net The thiol proton (S-H) signal can also be observed, though its presence and position may depend on the tautomeric form (thione vs. thiol) favored in the given solvent. The thione tautomer is often predominant.

It's important to note that the complexity of the aromatic region can sometimes be resolved at higher magnetic field strengths or by using two-dimensional NMR techniques like COSY, which helps in assigning the signals to specific protons on the phenyl rings. The integration of the signals in the ¹H NMR spectrum confirms the relative number of protons in different environments, further validating the structure.

¹H NMR Spectral Data for Derivatives of this compound

| Compound | Solvent | Chemical Shift (δ ppm) | Assignment |

| Derivative 1 | DMSO-d6 | 7.7-7.8 | Aromatic protons |

| Derivative 2 | DMSO-d6 | 7.3-7.9 | Aromatic protons |

| Derivative 11 | DMSO-d6 | 4.0 (s, 2H) | SCH₂ |

| 4.22 (d, 2H) | NHNH | ||

| 7.3-7.9 | Aromatic protons | ||

| 10.08 (s, 1H) | NHph | ||

| 12.52 (s, 1H) | CONH |

This table presents a selection of reported ¹H NMR data for derivatives of the title compound to illustrate typical chemical shift ranges. researchgate.net

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, confirming the carbon framework of this compound. The spectrum will show distinct signals for each carbon atom in a unique chemical environment. The carbons of the two phenyl groups typically resonate in the aromatic region, generally between δ 125–150 ppm. libretexts.org The specific shifts of the ipso, ortho, meta, and para carbons can provide insights into the electronic effects of the triazine ring.

The carbons of the triazine ring itself will have characteristic chemical shifts. The carbon atom attached to the sulfur atom (C-3) is expected to appear in a distinct region of the spectrum. For instance, in related triazole-thione structures, the C=S carbon appears at a downfield chemical shift. researchgate.net The C-5 and C-6 carbons, bonded to the phenyl groups, will also have specific resonances. Quaternary carbons, those without any attached protons, typically show weaker signals. oregonstate.edu

The use of deuterated solvents like DMSO-d₆ is common for NMR analysis of these compounds, and the solvent peaks themselves can be used as an internal reference. researchgate.net The complete assignment of the ¹³C NMR spectrum is often aided by techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), which helps in distinguishing between CH, CH₂, and CH₃ groups, and quaternary carbons.

Typical ¹³C NMR Chemical Shift Ranges

| Carbon Environment | Chemical Shift (δ ppm) |

| Aromatic C-H | 125-150 |

| Aromatic C (quaternary) | 125-150 |

| C=N (in triazine ring) | ~140-160 |

| C-S (thione) | ~160-180 |

This table provides approximate chemical shift ranges based on typical values for similar heterocyclic and aromatic compounds. libretexts.org

Vibrational Spectroscopy for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and characterizing the nature of its chemical bonds.

The FT-IR spectrum of this compound displays a series of absorption bands that correspond to the vibrational frequencies of specific bonds and functional groups. A key absorption is the N-H stretching vibration, which typically appears in the region of 3100-3500 cm⁻¹. libretexts.org In some derivatives, a band around 3306 cm⁻¹ has been attributed to the N-H stretch. researchgate.net The presence of a thiol group (S-H) would give rise to a weak absorption band around 2550-2600 cm⁻¹, though this is often not observed due to the predominance of the thione tautomer. researchgate.net

The C=N stretching vibration of the triazine ring is another characteristic feature, usually found in the range of 1600-1650 cm⁻¹. researchgate.net A band at 1620 cm⁻¹ has been assigned to this vibration. researchgate.net The C=C stretching vibrations of the phenyl rings typically appear as a series of bands between 1450 and 1600 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹. Out-of-plane bending vibrations of the aromatic C-H bonds can also be observed in the fingerprint region (below 1000 cm⁻¹), which can provide information about the substitution pattern of the phenyl rings.

The C=S stretching vibration of the thione tautomer is expected in the region of 1050-1250 cm⁻¹. The exact position can vary depending on the molecular environment.

Characteristic FT-IR Absorption Bands for this compound and its Derivatives

| Wavenumber (cm⁻¹) | Assignment |

| ~3306 | N-H stretch |

| >3000 | Aromatic C-H stretch |

| ~1620-1634 | C=N stretch (triazine ring) |

| 1450-1600 | C=C stretch (aromatic rings) |

| 1050-1250 | C=S stretch (thione) |

This table summarizes key FT-IR absorption bands based on reported data for the title compound and related structures. researchgate.net

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to different types of molecular vibrations. While FT-IR is based on the change in dipole moment during a vibration, Raman spectroscopy relies on the change in polarizability. This often means that non-polar bonds, which may be weak or absent in the FT-IR spectrum, can give rise to strong signals in the Raman spectrum.

For this compound, the symmetric vibrations of the phenyl rings and the C=C bonds are expected to be strong in the Raman spectrum. The C=S bond, being more polarizable than a C=O bond, should also exhibit a noticeable Raman signal. In related triazine compounds, a strong band near 770 cm⁻¹ has been assigned to the ring breathing vibration of the 1,2,4-triazine (B1199460) ring. nih.gov An asymmetric triazine C-NH₂ stretching vibration has been observed near 1330 cm⁻¹ in the Raman spectra of similar molecules. nih.gov For a derivative of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699), strong Raman signals were observed at 278, 163, 131, 94, and 73 cm⁻¹, which are characteristic of the interacting synthons in the crystal lattice. soton.ac.uk

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a more robust structural confirmation.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular mass. The high-resolution mass spectrum would provide the elemental composition of the molecule with high accuracy.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, which has the molecular formula C₁₅H₁₁N₃S, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

The calculated monoisotopic mass serves as a benchmark for experimental HRMS analysis, confirming the elemental composition of the synthesized compound and distinguishing it from other molecules with the same nominal mass.

Table 1: Theoretical Exact Mass of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁N₃S |

| Theoretical Monoisotopic Mass | 265.06736 Da |

Fragmentation Pathways and Structural Insights

Mass spectrometry not only provides the molecular weight but also offers significant structural information through the analysis of fragmentation patterns. When subjected to ionization in a mass spectrometer, this compound undergoes characteristic bond cleavages, resulting in a unique fingerprint of fragment ions. While a detailed fragmentation study for this specific molecule is not widely published, patterns can be inferred from the analysis of closely related 5,6-diphenyl-1,2,4-triazine (B1616786) derivatives. nih.govacademie-sciences.fr

The fragmentation process typically begins with the molecular ion [M]⁺. Key fragmentation pathways for the 5,6-diphenyl-1,2,4-triazine core likely include:

Loss of Nitrogen: A common fragmentation for triazines is the elimination of a stable dinitrogen (N₂) molecule.

Phenyl Group Cleavage: Fission of the bonds connecting the phenyl groups to the triazine ring can occur.

Thiol Group Fragmentation: The C-S bond can cleave, leading to the loss of the thiol group (-SH) or a sulfur atom.

In related compounds like 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline, the fragmentation also involves the substituent group, indicating that the fragmentation of the title compound would be influenced by the reactivity of the thiol moiety. nih.gov The analysis of these pathways is crucial for confirming the arrangement of the phenyl groups and the thiol substituent on the triazine scaffold.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry

A critical aspect of this compound is its potential for thione-thiol tautomerism. In the solid state, similar heterocyclic thiones are often found to exist predominantly in the thione form (C=S) rather than the thiol form (C-SH) due to its greater thermodynamic stability. mdpi.com

The crystal structure of 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline, an immediate analog, reveals key geometric features of the 5,6-diphenyl-1,2,4-triazine core. nih.gov The 1,2,4-triazine ring is observed to be nearly planar, with the two phenyl rings at positions 5 and 6 being significantly twisted out of the plane of the central ring due to steric hindrance. nih.gov This steric effect forces a non-coplanar orientation of the bulky phenyl groups. nih.gov

Table 2: Crystallographic Data for the Analogous Compound 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline

| Parameter | Value |

|---|---|

| Crystal Data | |

| Chemical Formula | C₂₁H₁₆N₄ |

| Formula Weight | 324.38 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.8797 (3) |

| b (Å) | 6.0788 (1) |

| c (Å) | 23.8710 (5) |

| β (°) | 101.489 (1) |

| Volume (ų) | 1689.29 (6) |

| Z | 4 |

| Structural Insights | |

| Triazine Ring Distortion | Slightly distorted from planarity |

| Dihedral Angle (Triazine/Phenyl 1) | 58.60 (4)° |

| Dihedral Angle (Triazine/Phenyl 2) | 36.35 (3)° |

Data sourced from a study on 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline, a structural analog of the title compound. nih.gov

The data from this analog suggests that the this compound molecule would also adopt a conformation with non-coplanar phenyl rings relative to the central triazine ring. The crystal packing would likely be influenced by intermolecular interactions, such as hydrogen bonding involving the N-H and S atoms of the thione tautomer and potential π–π stacking interactions between the aromatic rings. nih.gov

Chemical Reactivity and Mechanistic Investigations of 5,6 Diphenyl 1,2,4 Triazine 3 Thiol

Nucleophilic Substitution Reactions at the Triazine C-3 Position

The C-3 position of 5,6-diphenyl-1,2,4-triazine-3-thiol is the primary site for nucleophilic substitution reactions, largely occurring on the sulfur atom of the thiol tautomer or the nitrogen of the thione form. These reactions are fundamental for the synthesis of various derivatives with modified properties.

Alkylation and Acylation: The sulfur atom is a soft nucleophile and readily reacts with soft electrophiles like alkyl halides and acyl halides. For instance, treatment with ethyl chloroacetate (B1199739) leads to S-alkylation, forming ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate. acs.org This S-substituted product serves as a versatile intermediate for further derivatization. acs.org Similarly, benzoylation using benzoyl chloride in a Schotten-Baumann reaction or via dicyclohexylcarbodiimide (B1669883) (DCC) coupling with benzoic acid yields the corresponding N-benzoyl-5,6-diphenyl-1,2,4-triazine-3-thione. mdpi.comasianpubs.org These reactions underscore the compound's utility as a scaffold for introducing new functional groups. mdpi.comasianpubs.org

Reaction with Other Nucleophiles: The S-alkylated derivatives can undergo further reactions. For example, the ester intermediate formed with ethyl chloroacetate can be condensed with thiourea (B124793) or urea. acs.org The resulting acetohydrazide, formed by reacting the ester with hydrazine (B178648) hydrate (B1144303), can be further modified, for instance, by reaction with phenyl isothiocyanate. acs.org These transformations highlight the role of the C-3 position as a handle for constructing more complex heterocyclic systems. acs.orgresearchgate.net

The following table summarizes key nucleophilic substitution reactions at the C-3 position.

| Reactant | Reagent(s) | Product | Reference |

| This compound | Ethyl chloroacetate | Ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate | acs.org |

| This compound | Benzoyl chloride, NaOH | N-Benzoyl-5,6-diphenyl-1,2,4-triazine-3-thione | mdpi.comasianpubs.org |

| This compound | Benzoic acid, DCC | N-Benzoyl-5,6-diphenyl-1,2,4-triazine-3-thione | mdpi.comasianpubs.org |

| Ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate | Hydrazine hydrate | 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)acetohydrazide | acs.org |

Electrophilic Aromatic Substitution on Phenyl Substituents

The 1,2,4-triazine (B1199460) ring is a strongly electron-withdrawing system. This property significantly deactivates the attached phenyl rings at the C-5 and C-6 positions towards electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The potent deactivating effect arises from the electron-deficient nature of the three nitrogen atoms within the triazine heterocycle.

Attempts to perform electrophilic substitutions on the phenyl rings typically require harsh reaction conditions. However, under such conditions, the triazine ring itself is often susceptible to degradation. For instance, studies on the related 1,3,5-triazine (B166579) isomer have shown that forcing conditions required for sulfonation and nitration can lead to cleavage of the heterocyclic ring rather than substitution on pendant aromatic groups. thieme-connect.de While specific studies on the electrophilic substitution of the phenyl rings in this compound are not widely reported, it is chemically reasonable to infer that similar challenges would be encountered. The deactivation would direct any potential, albeit difficult, substitution to the meta-positions of the phenyl rings, but the primary outcome under vigorous conditions is more likely to be ring cleavage.

Redox Chemistry of the Thiol/Thione Moiety and the Triazine Ring System

The redox chemistry of this compound involves two main components: the thiol/thione group and the triazine ring system.

Oxidation of the Thiol Moiety: The thiol group is readily susceptible to oxidation. A common and facile reaction is the oxidation to form a disulfide bridge, yielding bis(5,6-diphenyl-1,2,4-triazin-3-yl) disulfide. nih.gov This transformation can be achieved using a variety of mild oxidizing agents. ijpsr.info The mechanism of thiol oxidation can proceed through one- or two-electron pathways, often involving a sulfenic acid intermediate which then reacts with another thiol molecule. clockss.org This reactivity is a hallmark of thiol-containing compounds and is central to their role in various chemical and biological processes. nih.govclockss.org

Redox Behavior of the Triazine Ring: The 1,2,4-triazine ring is electron-deficient and can undergo reduction. While electrochemical data for the specific title compound is scarce, studies on other triazine systems provide insight. For example, the chemical reduction of highly activated systems like 2,4,6-tricyano-1,3,5-triazine results in an unstable radical anion that rapidly dimerizes. nih.gov This indicates that the triazine nucleus can accept electrons. The reduction potential is influenced by the substituents on the ring; electron-withdrawing groups facilitate reduction. Conversely, oxidation of the electron-poor triazine ring is generally difficult to achieve.

Addition Reactions Across Unsaturated Bonds and Cycloaddition Pathways

As electron-deficient heterocycles, 1,2,4-triazines are excellent diene components in inverse-electron-demand Diels-Alder (IEDDA) reactions. nih.gov This reactivity represents a powerful tool for the synthesis of other heterocyclic systems, particularly substituted pyridines. nih.govnih.gov

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: In this type of [4+2] cycloaddition, the 1,2,4-triazine acts as a 4π-electron diene and reacts with an electron-rich 2π-electron dienophile, such as an enamine, ynamine, or strained alkyne. mdpi.comnih.gov The initial cycloaddition is typically followed by a retro-Diels-Alder reaction, which involves the extrusion of a molecule of dinitrogen (N₂), leading to the formation of a dihydropyridine (B1217469) intermediate that subsequently aromatizes to a stable pyridine (B92270) ring. The reactivity of the triazine can be enhanced by the presence of electron-withdrawing groups on the ring. mdpi.com While the thiol group at C-3 may not be strongly activating or deactivating, its presence, along with the phenyl groups, modulates the electronic properties of the diene system.

The general pathway for the IEDDA reaction of 1,2,4-triazines is summarized in the table below.

| Reaction Type | Reactants | Intermediate | Product | Reference |

| IEDDA | 1,2,4-Triazine + Dienophile (e.g., alkyne) | Bicyclic adduct | Pyridine (after N₂ extrusion) | nih.gov |

| IEDDA | 1,2,4-Triazine + Dienophile (e.g., enamine) | Bicyclic adduct | Pyridine (after N₂ and amine extrusion) | nih.gov |

| Strain-Promoted IEDDA (SPIEDAC) | 1,2,4-Triazine + Strained Alkyne (e.g., BCN) | Bicyclic adduct | Annulated Pyridine (after N₂ extrusion) | mdpi.comnih.gov |

| 1,3-Dipolar Cycloaddition | 1-Alkyl-1,2,4-triazinium ylide + Dipolarophile | Cycloadduct | Pyrrolo[2,1-f] mdpi.comnih.govnih.govtriazine | acs.org |

In addition to cycloadditions, nucleophilic addition to the electron-deficient carbon atoms (e.g., C-5) of the triazine ring can occur with certain nucleophiles, leading to the formation of adducts that may or may not rearomatize. clockss.org

Investigation of Rearrangement Mechanisms (e.g., Dimroth Rearrangement)

Heterocyclic systems containing triazine moieties are known to undergo various rearrangement reactions, often promoted by heat, light, or chemical reagents.

Dimroth Rearrangement: The classical Dimroth rearrangement involves the translocation of an endocyclic and an exocyclic heteroatom. tandfonline.com In the context of triazines, this typically occurs in derivatives like 1-substituted-2-imino-1,2-dihydropyrimidines, where ring opening followed by rotation and ring closure leads to an isomeric product. nih.govtandfonline.com While not directly applicable to the thione tautomer, related N-substituted derivatives could potentially undergo such transformations. For instance, acid-catalyzed rearrangement of fused mdpi.comnih.govnih.govtriazolo[4,3-c]pyrimidines to the more stable mdpi.comnih.govnih.govtriazolo[1,5-c]pyrimidine isomers is a well-documented example of a Dimroth-type rearrangement. nih.govlibretexts.org

Ring Contraction: A more directly relevant transformation for this compound involves oxidative ring contraction. Studies on the related 1,3,5-triazinethione systems have shown that oxidation with agents like meta-chloroperoxybenzoic acid (m-CPBA) can lead to a ring contraction, yielding a 1,2,4-thiadiazole (B1232254) derivative instead of the expected triazinone. researchgate.net This reaction is proposed to proceed through oxidation of the thiocarbonyl group to a sulfine, which then undergoes rearrangement. This pathway represents a significant transformation of the triazine core itself, driven by the reactivity of the thione group.

| Starting Compound Class | Reagent(s) | Rearrangement Type | Product Class | Reference |

| 1,3,5-Triazinethione | m-CPBA or Oxone® | Oxidative Ring Contraction | 1,2,4-Thiadiazole | researchgate.net |

| 1,2,4-Triazin-3-one | Hydroxylamine-O-sulfonic acid | Ring Contraction | Imidazolin-2-one | nih.gov |

| Fused mdpi.comnih.govnih.govtriazolo[4,3-c]pyrimidine | Acid or Heat | Dimroth Rearrangement | Fused mdpi.comnih.govnih.govtriazolo[1,5-c]pyrimidine | nih.govlibretexts.org |

Coordination Chemistry and Metal Complexation of 5,6 Diphenyl 1,2,4 Triazine 3 Thiol Ligands

Coordination Modes and Ligand Properties of the Triazine-Thiol System

5,6-Diphenyl-1,2,4-triazine-3-thiol is a heterocyclic compound that exhibits interesting properties as a ligand in coordination chemistry. Its structure, featuring a 1,2,4-triazine (B1199460) ring with phenyl groups at the 5 and 6 positions and a thiol group at the 3 position, allows for various coordination modes. ontosight.ai The presence of both nitrogen atoms within the triazine ring and the sulfur atom of the thiol group provides multiple potential donor sites for coordination with metal ions. ontosight.ainih.gov

A key feature of this ligand system is its existence in tautomeric forms: the thiol and thione forms. asianpubs.org This tautomerism plays a crucial role in its coordination behavior, as the deprotonated thiol form can readily coordinate to a metal ion. The molecule can act as a bidentate or tridentate ligand. For instance, it can coordinate through the sulfur atom and one of the nitrogen atoms of the triazine ring, forming a stable five-membered chelate ring. nih.govacademie-sciences.frnih.gov In some cases, it can also act as a bridging ligand, connecting two metal centers. The electron-deficient nature of the triazine ring can also influence the electronic properties of the resulting metal complexes. nih.gov

Synthesis and Characterization of Metal Complexes (e.g., Cu(I), Ag(I), Co(II), Ni(II), Zn(II))

The synthesis of metal complexes with this compound and its derivatives has been reported with a variety of transition metals. The general synthetic strategy involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, often under reflux conditions. nih.gov The resulting complexes are typically colored solids that can be characterized by various spectroscopic and analytical techniques.

For example, complexes of Cu(II), Ni(II), and Co(II) have been synthesized and characterized. researchgate.net Similarly, the synthesis of Ag(I) coordination polymers with thiol-containing ligands has been extensively studied, highlighting the affinity of silver for sulfur donors. xmu.edu.cn The formation of Zn(II) complexes with related 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine ligands has also been achieved, demonstrating the versatility of this ligand framework. academie-sciences.fr

The following table summarizes some of the synthesized metal complexes with ligands related to this compound.

| Metal Ion | Ligand System | General Synthetic Method | Reference |

| Cu(II), Ni(II), Co(II) | Triazine-based ligand | Reaction of ligand with anhydrous metal salts | researchgate.net |

| Ag(I) | Thiolate ligands | Reaction of Ag(I) salts with thiol ligands | xmu.edu.cn |

| Zn(II) | 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine | Reaction of the ligand with zinc chloride | academie-sciences.fr |

| Cu(I) | 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699) | Reaction with Cu(MeCN)4PF6 and a phosphine (B1218219) ligand | mdpi.com |

| Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Reaction of the ligand with metal salts in ethanol (B145695) | nih.govnih.gov |

Spectroscopic and Structural Analysis of Coordination Compounds (e.g., IR, Electronic, NMR, ESR, X-ray)

The characterization of metal complexes of this compound and its analogs relies on a combination of spectroscopic and structural methods to elucidate their coordination geometry and electronic structure.

Infrared (IR) Spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Upon complexation, characteristic shifts in the vibrational frequencies of the C=N and C-S bonds are observed. For instance, in the IR spectra of metal complexes with 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine, the stretching vibrations of the C=N and N=N groups appear at lower frequencies compared to the free ligand, supporting the coordination of a nitrogen atom from the triazine ring. academie-sciences.fr

Electronic (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex and can help in determining the coordination geometry. The spectra of the complexes typically show bands that are shifted or intensified compared to the free ligand, which is indicative of ligand-to-metal charge transfer (LMCT) or d-d transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, is used to characterize the structure of diamagnetic complexes in solution. clockss.org Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide insights into the binding mode. However, the presence of paramagnetic metal ions can lead to significant broadening of the NMR signals. tdx.cat

Electron Spin Resonance (ESR) Spectroscopy is employed for the characterization of paramagnetic complexes, such as those of Cu(II) and Mn(II), providing information about the oxidation state and the coordination environment of the metal ion. researchgate.net

The table below presents a summary of the spectroscopic data for a representative Zn(II) complex with a related triazine ligand.

| Spectroscopic Technique | Free Ligand (dppt) | Zn(dppt)Cl₂·0.5H₂O (1) | Zn(dppt)₂Cl₂·2H₂O (2) | Reference |

| IR (ν(C=N), cm⁻¹) | 1672 | 1605 | 1651 | academie-sciences.fr |

| IR (ν(N=N), cm⁻¹) | 1614 | 1575 | 1600 | academie-sciences.fr |

Potential Roles in Catalysis and Supramolecular Assembly

The coordination compounds derived from this compound and related ligands exhibit potential for applications in catalysis and the construction of supramolecular architectures.

Catalysis: Metal complexes incorporating triazine-based ligands have been investigated for their catalytic activity. For instance, copper complexes with polydentate triazine ligands have been shown to catalyze the oxidation of catechols. uu.nl The design of these complexes allows for the creation of multimetallic active sites that can mimic the function of metalloenzymes. The stability and reactivity of the catalyst can be tuned by modifying the substituents on the triazine ring. cnr.it The development of coordination chemistry-based approaches can lead to functional supramolecular architectures with catalytic properties. nih.gov

Supramolecular Assembly: The 1,3,5-triazine (B166579) scaffold is a valuable building block in supramolecular chemistry due to its ability to form well-defined structures through hydrogen bonding and metal coordination. rsc.orgresearchgate.netrsc.org The presence of multiple coordination sites in this compound allows for the formation of one-, two-, or three-dimensional coordination polymers. xmu.edu.cn These supramolecular assemblies can exhibit interesting properties, such as porosity and molecular recognition, making them attractive for applications in materials science. nih.gov The interplay of coordination bonds and other non-covalent interactions, such as π-π stacking, can lead to the formation of complex and functional supramolecular architectures. researchgate.net

Applications in Materials Science and Analytical Chemistry

Optoelectronic Materials and Photophysical Properties

The inherent photophysical characteristics of the 5,6-diphenyl-1,2,4-triazine (B1616786) scaffold make it a promising candidate for the development of advanced optoelectronic materials. Its derivatives are being actively investigated for their potential in light-emitting and non-linear optical applications.

Derivatives of 5,6-diphenyl-1,2,4-triazine are explored for their optical properties for potential use in optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs). cymitquimica.com The core triazine structure is a key component in creating materials with interesting electronic properties suitable for such applications. cymitquimica.com For instance, related triazine-based molecular emitters have been successfully used in solution-processed OLEDs, demonstrating high efficiency and luminance. researchgate.net The stability and optical properties conferred by the triazine ring are central to the development of these new materials. ontosight.ai The ability to modify the structure, such as by replacing the thiol with other functional groups like a pyridine (B92270) moiety, allows for the tuning of electronic and light-emitting characteristics, making these compounds versatile building blocks for various photonic devices. cymitquimica.com

Novel bis-triazine (B1207110) derivatives synthesized from the 5,6-diphenyl-1,2,4-triazine framework have demonstrated significant non-linear optical (NLO) characteristics. NLO materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. The investigation into these properties is driven by the molecular structure, which allows for intramolecular charge transfer (ICT), a key mechanism for NLO activity. While direct NLO data for 5,6-diphenyl-1,2,4-triazine-3-thiol is specific, studies on analogous heterocyclic thione compounds, such as triazole-5-thiones, have shown high second-harmonic generation, indicating the potential of this class of compounds in NLO applications. nih.gov

| Property | Observation | Potential Application |

| Non-Linear Optical (NLO) Characteristics | Derivatives show significant NLO properties and intramolecular charge transfer (ICT). | Photonics, optical switching, frequency conversion. |

| Second-Order Optical Susceptibility | Analogous triazole-thione crystals exhibit high second-harmonic generation. nih.gov | Development of new NLO materials. |

Role in Functional Polymers and Dyes

The stability and distinct optical properties of the triazine core make it a valuable component in the synthesis of functional polymers and dyes. ontosight.ai Derivatives of 5,6-diphenyl-1,2,4-triazine have been specifically developed for their ability to absorb ultraviolet radiation, leading to their use as sun-protective agents in cosmetic compositions and as light-protective agents for synthetic materials like plastics and textiles. google.com These compounds are designed to absorb effectively in the UV-A, UV-B, and/or UV-C ranges without absorbing in the visible spectrum, making them advantageous as they are not strongly colored. google.com Furthermore, the broader class of triazine-based compounds is utilized to create dyes for specialized applications like dye-sensitized solar cells, highlighting the versatility of this heterocyclic system in materials science. nih.gov

Catalytic Applications Beyond Biological Systems

Beyond its applications in materials based on optical properties, this compound serves as a potent carboxyl-activating group in organic synthesis, demonstrating catalytic utility. asianpubs.org This function is crucial in the formation of amide and ester bonds, fundamental reactions in synthetic chemistry. The triazine thiol can be converted into an active thioester, such as N-Benzoyl-5,6-diphenyl-1,2,4-triazine-3-thione, which then readily reacts with nucleophiles like amines and alcohols under mild, ambient temperature conditions. asianpubs.org This process efficiently facilitates aminolysis and esterification, regenerating the original triazine thiol. This catalytic cycle makes it a versatile and effective tool, proving more efficient than some conventional activating groups used in complex syntheses like solid-phase peptide synthesis. asianpubs.org

| Reaction Type | Reactants | Conditions | Outcome | Reference |

| Aminolysis | N-BzDTT, Aniline | Ambient Temperature | Formation of Benzanilide (90% yield) and regeneration of 3-MDT. | asianpubs.org |

| Esterification | N-BzDTT, Alcohols | Ambient Temperature | Facile formation of esters. | asianpubs.org |

Utility as Analytical Reagents

The 5,6-diphenyl-1,2,4-triazine scaffold is instrumental in the design of highly sensitive analytical reagents. Derivatives are particularly useful in chromatography for enhancing the detection of specific analytes.

A key derivative, 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699) (PDT), where the thiol group is replaced by a pyridyl group, has been successfully employed as a precolumn derivatizing reagent for the determination of ferrous iron (Fe(II)) using High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net In this method, PDT reacts with Fe(II) to form a stable, magenta-colored chelate. nih.gov This reaction converts the analyte into a form that can be easily detected with a UV-Vis absorbance detector at a specific wavelength. The resulting Fe(II)-PDT chelate is separated from the unreacted reagent on a C8 column and quantified. nih.gov This derivatization strategy significantly enhances the sensitivity and selectivity of the HPLC method, allowing for detection limits as low as 0.35 ng/mL, which is a notable improvement over standard spectrophotometric methods. nih.govresearchgate.net The method has been successfully applied to the determination of Fe(II) in natural water samples. nih.gov

| Parameter | Condition / Specification | Reference |

| Reagent | 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) | nih.govresearchgate.net |

| Analyte | Ferrous Iron (Fe(II)) | nih.gov |

| Technique | HPLC with Precolumn Derivatization | nih.gov |

| Mobile Phase | Acetonitrile and acetate (B1210297) buffer (pH 4.65) with SDS and NaClO₄ | nih.govresearchgate.net |

| Detection | UV Absorbance | nih.gov |

| Detection Limit | 0.35 ng/mL | nih.govresearchgate.net |

Metal Ion Detection (e.g., Iron and Copper)

Extensive research of scientific literature and chemical databases reveals a notable absence of specific studies focused on the application of This compound for the direct detection of iron (Fe) and copper (Cu) ions in solution. While the broader class of triazine derivatives has been explored for metal ion sensing, detailed research findings, including methodologies, detection limits, and spectroscopic data specifically for the interaction between this compound and iron or copper ions, are not available in the reviewed sources.

One study detailed the creation of a two-dimensional copper-based metal-organic framework (MOF) where this compound was utilized as an organic linker. mostwiedzy.plscispace.com The luminescent properties of this MOF were noted to be dependent on the distance between the copper centers within the framework's structure. mostwiedzy.plscispace.comethernet.edu.et However, the focus of this research was on the MOF's ability to selectively absorb aromatic molecules and for the potential sensing of small molecules and gases, rather than the detection of copper ions in a sample. mostwiedzy.plscispace.com

Therefore, due to the lack of published research on the direct analytical application of this compound for iron and copper ion detection, no data tables on its performance characteristics such as detection limits, sensitivity, or selectivity can be provided at this time. Further research would be required to determine if this compound has potential as a chromogenic or fluorogenic sensor for these metal ions.

Investigations into Biological Activity Mechanistic in Vitro and Molecular Focus

Enzyme Inhibition Studies and Mechanistic Pathways

The 5,6-Diphenyl-1,2,4-triazine-3-thiol scaffold has been the basis for the development of numerous derivatives with potent enzyme inhibitory activities. These studies highlight the compound's role in modulating key biological pathways involved in inflammation and metabolism.

Derivatives of this compound have demonstrated significant inhibitory effects against α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion. A novel series of 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamides, for instance, exhibited potent α-glucosidase inhibitory activity, with all synthesized compounds showing stronger inhibition than the standard drug acarbose (B1664774). nih.gov The most potent compound in this series, featuring a strong electron-withdrawing nitro group on the arylacetamide moiety, recorded an IC₅₀ value of 12.46±0.13 μM, which is substantially lower than that of acarbose (IC₅₀=817.38±6.27 μM). nih.gov

Similarly, (E)-3-(2-benzylidenehydrazinyl)-5,6-diphenyl-1,2,4-triazine analogs were identified as effective dual inhibitors of both α-amylase and α-glucosidase. nih.govresearchgate.net These compounds displayed inhibitory activity with IC₅₀ values ranging from 13.02 to 46.90 μM for α-amylase and 13.09 to 46.44 μM for α-glucosidase. nih.govresearchgate.net Kinetic studies revealed that the mechanism of inhibition was non-competitive for α-amylase and competitive for α-glucosidase. nih.govresearchgate.net The structure-activity relationship for these analogs indicated that halogen substitutions enhanced the inhibitory activity. nih.gov Another study noted that 4,5-diphenyl-1,2,4-triazole-3-thiol, a related structure, showed reversible inhibition of both enzymes. nih.gov

Table 1: Glycosidase Inhibitory Activity of 5,6-Diphenyl-1,2,4-triazine (B1616786) Derivatives

The this compound framework has been successfully utilized to design dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway. researchgate.netnih.gov A series of derivatives were synthesized and screened, with one particular compound (6k) demonstrating excellent inhibitory potential against both enzymes. researchgate.netnih.gov This compound exhibited an IC₅₀ value of 0.33 ± 0.02 μM for COX-2 and 4.90 ± 0.22 μM for 5-LOX. nih.gov This potency was superior to the standard drugs celecoxib (B62257) (COX-2 IC₅₀ = 1.81 ± 0.13 μM) and zileuton (B1683628) (5-LOX IC₅₀ = 15.04 ± 0.18 μM). researchgate.netnih.gov

Another study focused on ethyl 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives as selective COX-2 inhibitors. nih.gov The most selective compound from this series (6c) showed a COX-2 IC₅₀ of 10.1 μM and a COX-1 IC₅₀ of 88.8 μM. nih.gov Furthermore, other research has identified derivatives with high COX-2 inhibition (78%) relative to COX-1 (50%), comparing favorably to celecoxib (70.91% inhibition of COX-2). researchgate.net

Table 2: COX and LOX Inhibitory Activity of 5,6-Diphenyl-1,2,4-triazine Derivatives

Research into the direct inhibition of thromboxane (B8750289) synthetase by this compound is limited. However, studies have investigated the effect of its derivatives on platelet aggregation, which is closely linked to the thromboxane pathway. 5,6-Diphenyl-as-triazine derivatives were assessed for their ability to inhibit arachidonic acid-induced aggregation of rabbit blood platelets in vitro. nih.gov The study found that the 5,6-diphenyl substitution on the triazine ring was crucial for this inhibitory activity. nih.gov Since arachidonic acid is the precursor for thromboxane A2, a potent platelet aggregator, this finding suggests a potential interference with the thromboxane pathway, possibly through the inhibition of thromboxane synthetase. nih.gov

Cellular Responses and Apoptosis Induction in In Vitro Models

Beyond enzyme inhibition, derivatives of this compound have been shown to elicit significant cellular responses, including the inhibition of cancer cell growth and the induction of apoptosis through cell cycle modulation.

The anti-proliferative potential of this class of compounds has been demonstrated through colony formation assays. Specifically, a derivative, 3-(((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine (referred to as 11E), was shown to effectively inhibit the formation of colonies in MGC-803 gastric cancer cells. nih.gov This indicates that the compound can suppress the ability of single cancer cells to undergo the sustained proliferation required to form a colony, a key characteristic of tumorigenic cells. nih.gov

Mechanistic studies have further elucidated the anti-proliferative effects of these compounds. The same derivative, 11E, was found to halt cell cycle progression at the G2/M phase in MGC-803 cells. nih.gov By arresting the cell cycle at this checkpoint, the compound prevents cells from entering mitosis, thereby inhibiting cell division and proliferation. This G2/M arrest is a common mechanism for many anticancer agents and contributes to the induction of apoptosis. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acarbose |

| 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamide |

| (E)-3-(2-benzylidenehydrazinyl)-5,6-diphenyl-1,2,4-triazine |

| 4,5-diphenyl-1,2,4-triazole-3-thiol |

| Celecoxib |

| Zileuton |

| ethyl 5,6-diaryl-1,2,4-triazine-3-ylthioacetate |

| 3-(((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine |

| Arachidonic Acid |

Alterations in Mitochondrial Membrane Potential

The induction of apoptosis is a key strategy in anticancer research, and the mitochondrion plays a central role in this process. A critical event in the mitochondrial pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). Studies on derivatives of the 5,6-diphenyl-1,2,4-triazine scaffold have demonstrated their capacity to influence this parameter directly.

Specifically, the derivative 3-(((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine (referred to as compound 11E in one study) was found to cause a decrease in the mitochondrial membrane potential in human gastric cancer MGC-803 cells. nih.gov This loss of ΔΨm is a hallmark of mitochondrial-mediated apoptosis, indicating that the compound triggers an intrinsic apoptotic pathway. nih.gov The collapse of the membrane potential is often a point of no return, committing the cell to apoptosis.

Modulation of Apoptosis-Related Proteins

Consistent with the observed effects on mitochondrial membrane potential, derivatives of this compound have been shown to modulate the expression of key proteins involved in the apoptosis cascade. nih.gov In studies using MGC-803 cells, treatment with a potent triazine derivative led to significant, concentration-dependent changes in the levels of Bcl-2 family proteins. nih.gov

The expression of anti-apoptotic proteins, notably Bcl-2 and Bcl-xl, was found to decrease. nih.gov Concurrently, there was an increased expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a critical determinant for the permeabilization of the mitochondrial outer membrane. Further downstream effects were also observed, including the increased expression of Cleaved-Caspase 9, Cleaved-Caspase 3, and Cleaved PARP (Poly (ADP-ribose) polymerase), which are all executive molecules in the apoptotic pathway. nih.gov Additionally, the expression of Death Receptor 4 (DR4) was also increased, suggesting a potential cross-talk with extrinsic apoptosis pathways. nih.gov

Molecular Interactions with Biomolecules

DNA Intercalation Mechanisms

DNA is a primary target for many chemotherapeutic agents. While direct studies on this compound are limited, research on structurally related compounds provides insight into potential mechanisms. For instance, novel phenanthro-triazine-3-thiol derivatives have been designed as potential DNA intercalators. nih.govnih.gov The proposed mechanism relies on the structure's key features: a large, planar polycyclic aromatic system that can insert and stack between the base pairs of the DNA double helix. nih.gov This intercalation is thought to be driven primarily by hydrophobic and π-π stacking interactions with the DNA bases. nih.govbrieflands.com

The triazine ring itself is proposed to act as a site for establishing hydrogen-bond interactions with the nucleic acids, further stabilizing the complex. nih.gov Such intercalation can disrupt essential cellular processes like DNA replication and transcription, ultimately leading to cell death. nih.gov The 5,6-diphenyl groups of the subject compound provide a bulky, aromatic structure that, while not as extensive as a phenanthrene (B1679779) ring, could facilitate similar, albeit potentially weaker, intercalative binding.

Protein Binding and Enzyme Active Site Interactions (e.g., Bcl-2 inhibition)

Beyond DNA, 1,2,4-triazine (B1199460) derivatives have been investigated as inhibitors of key proteins, particularly those involved in apoptosis regulation like Bcl-2. Molecular docking studies on related phenanthro-triazine-3-thiol scaffolds have shown that these molecules can be well-accommodated within the hydrophobic binding groove of the Bcl-2 protein. nih.govbrieflands.com This groove is the natural binding site for pro-apoptotic proteins like Bax and Bak. By occupying this site, the triazine derivatives can act as BH3 mimetics, preventing the sequestration of pro-apoptotic proteins by Bcl-2 and thereby promoting apoptosis.

Docking analyses suggest that the binding is stabilized by interactions with key amino acid residues in the active site, such as Leu108, Ser106, Phe105, Ala142, and Phe146. brieflands.com The planar aromatic scaffold provides π-π interactions with residues like Phe105. nih.gov Furthermore, derivatives of this compound have been successfully docked into the active sites of other enzymes, such as cyclooxygenase-2 (COX-2), affirming the scaffold's potential for specific protein binding. nih.gov

Antimicrobial and Antiviral Activity (In Vitro Studies)

Antibacterial Spectrum against Gram-Positive and Gram-Negative Strains

The 1,2,4-triazine nucleus is a common scaffold in compounds exhibiting antimicrobial properties. In vitro studies have evaluated the antibacterial activity of various triazine derivatives against a panel of both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com The existence of the 1,2,4-triazine ring is considered a key contributor to this activity. biointerfaceresearch.com

One study evaluated derivatives against several pathogenic strains, measuring the minimum inhibitory concentration (MIC). The results demonstrated a broad spectrum of activity. For example, a 1,2,4-triazine derivative showed significant activity against the Gram-positive bacteria Staphylococcus aureus, Bacillus cereus, and Enterococcus faecalis, and the Gram-negative bacteria Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. biointerfaceresearch.com Research has also been conducted on the antiviral properties of this compound itself, with studies showing activity against Orthomyxoviridae, the family of viruses that includes influenza viruses. nih.gov

Antibacterial Activity of a 1,2,4-Triazine Derivative (Compound 3)

Data sourced from a study on 3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one, a related 1,2,4-triazine derivative. biointerfaceresearch.com

Antifungal Efficacy

Derivatives of 1,2,4-triazine have demonstrated notable antifungal properties. ontosight.aiekb.egmdpi.com For instance, certain 1,3,5-triazine (B166579) derivatives have been screened for their in vitro antifungal activity against various fungi, including Candida species and Aspergillus niger. researchgate.net Some of these compounds exhibited moderate to no activity, while others showed more significant effects. researchgate.net The structure-activity relationship suggests that the nature of substituents on the triazine ring plays a crucial role in determining the antifungal potency. researchgate.netnih.gov

For example, a series of s-triazine derivatives showed that a 4-Br substituted phenyl group resulted in moderate growth inhibition of C. albicans and C. neoformans, while a 4-ethyl substituted phenyl group led to higher inhibition of C. neoformans. nih.gov In another study, N2-(tetrazol-5-yl)-6-substituted-5,6-dihydro-1,3,5-triazine-2,4-diamines demonstrated excellent antifungal efficacy against C. albicans, with some derivatives being significantly more potent than the reference drug fluconazole. nih.govpreprints.org The replacement of the phenyl group with other aryl groups, however, led to a loss of activity. nih.gov

Furthermore, some triazine derivatives have been identified as potential inhibitors of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. researchgate.net Molecular docking studies have helped in understanding the binding interactions of these compounds with the active site of the enzyme. researchgate.net

Antifungal Activity of Selected Triazine Derivatives

| Compound/Derivative | Fungal Strain(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 4-Br substituted phenyl s-triazine | C. albicans, C. neoformans | Moderate growth inhibition (~25% at 32 µg/mL) | nih.gov |

| 4-ethyl substituted phenyl s-triazine | C. neoformans | Highest growth inhibition (~30% at 32 µg/mL) | nih.gov |

| N2-(tetrazol-5-yl)-6-substituted-5,6-dihydro-1,3,5-triazine-2,4-diamines (3a-c) | C. albicans | Excellent efficacy (MIC values: 1.475 × 10⁻⁸, 1.288 × 10⁻³, and 2.1851 × 10⁻⁴ µg/mL) | nih.govpreprints.org |

| 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4- dihydro-3H-1,2,4-triazole-3-thione | C. albicans | Significant potential (MIC: 0.39 μg/mL) | ekb.eg |

| [5-(substituted phenyl)-4H-1,2,4-triazol-4-yl]thiazolidin-4-ones with 2-Br substituent | C. albicans | Notable activity (MIC: 200 μg/mL) | ekb.eg |

Antiviral Mechanisms and Efficacy (e.g., against Tobacco Mosaic Virus)

The antiviral potential of this compound and its derivatives has been investigated, particularly against plant viruses like the Tobacco Mosaic Virus (TMV). nih.govresearchgate.net TMV is a widespread plant virus causing significant economic losses. nih.gov Research has focused on developing new antiviral agents that target viral proteins, such as the coat protein (CP), which is crucial for viral replication, assembly, and movement. nih.gov

Studies have shown that certain triazine derivatives exhibit antiviral activity against TMV. For instance, a study on the reaction of this compound with alcohols also explored its antiviral activity. nih.gov While the abstract does not provide specific efficacy data, it indicates that the compound and its derivatives were evaluated for their effects against Orthomyxoviridae. nih.gov

More specifically, research on other triazine derivatives has provided insights into their anti-TMV mechanisms. For example, some pyrazole (B372694) amide derivatives have been designed to target the TMV coat protein. nih.gov Bioassays revealed that these compounds possess promising in vivo and in vitro activity against TMV. nih.gov Similarly, phenanthroquinolizidine alkaloids have been evaluated for their anti-TMV activity, with some compounds showing significantly higher activity than the commercial agent Ningnanmycin. plos.org The substituents on the phenanthrene moiety were found to be important for antiviral activity, with the 6-hydroxyl group proposed to interact with TMV RNA. plos.org

Antiviral Activity of Triazine and Related Derivatives against TMV

| Compound/Derivative Class | Proposed Target/Mechanism | Key Findings | Reference(s) |

|---|---|---|---|

| This compound derivatives | Not specified | Investigated for antiviral activity | nih.gov |

| Pyrazole amide derivatives | TMV Coat Protein (CP) | Promising in vivo and in vitro anti-TMV activity | nih.gov |

| Phenanthroquinolizidine alkaloids | TMV RNA (proposed interaction with 6-hydroxyl group) | Some compounds showed significantly higher activity than Ningnanmycin | plos.org |

| 1,3,5-Triazine derivatives containing piperazine | Potato Virus Y (PVY) Coat Protein (CP) | Curative, protective, and inactivation activities comparable or superior to Ningnanmycin and moroxydine (B1676750) hydrochloride | mdpi.com |

| TiO₂ Nanoparticles | Direct interaction with TMV | Reduced symptoms and viral load in infected chili pepper plants | mdpi.com |